Product packaging for Mectizan(Cat. No.:)

Mectizan

Cat. No.: B10770060
M. Wt: 1736.2 g/mol
InChI Key: SPBDXSGPUHCETR-VHJJIYNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mectizan, the brand name for the macrocyclic lactone Ivermectin, is a highly significant anthelmintic and insecticidal agent that has revolutionized the treatment and study of parasitic diseases. Its primary research value lies in its potent, broad-spectrum efficacy against a range of nematode parasites and ectoparasites. The mechanism of action involves the high-affinity binding to glutamate-gated chloride ion channels, which are unique to invertebrates. This binding increases cell membrane permeability to chloride ions, leading to hyperpolarization of nerve and muscle cells, resulting in flaccid paralysis and death of the parasite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H146O28 B10770060 Mectizan

Properties

Molecular Formula

C95H146O28

Molecular Weight

1736.2 g/mol

IUPAC Name

(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34?,35-,36-,37-,38?,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33?,34-,35-,36-,37?,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1

InChI Key

SPBDXSGPUHCETR-VHJJIYNUSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H](CC[C@@]2(O1)CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C

Origin of Product

United States

Historical and Academic Trajectory of Mectizan Discovery and Development

Genesis of Avermectin (B7782182) Discovery: Microbial Fermentation and Initial Efficacy Studies

The initial step in the development of this class of compounds involved the meticulous screening of thousands of microbial fermentation products for antiparasitic activity. acs.org

A pivotal moment occurred with the isolation of a microorganism from a soil sample collected in Japan by researchers at The Kitasato Institute. acs.orgwikipedia.org This microorganism was subsequently classified as a new species of actinomycete, Streptomyces avermitilis. acs.orgwikipedia.org Fermentation broths of this strain exhibited activity against the nematode Nematospiroides dubius in mice, indicating its potential as an anthelmintic agent. acs.orgwikipedia.org The anthelmintic activity was found to reside in a family of eight closely related macrocyclic lactones, which were named avermectins. acs.org These compounds also demonstrated activity against free-living and parasitic arthropods. acs.org

Initial fermentation efforts yielded low concentrations of avermectins, but improvements in the culture medium and selection of high-producing isolates significantly increased the yield. acs.org For example, an original culture (MA-4680) initially produced approximately 9 µg/ml of total avermectins, which was increased to 120 µg/ml with medium improvement. acs.org A high-producing isolate (MA-4848) from this culture achieved nearly 500 µg/ml of total avermectins. acs.org

The discovery of avermectins was a collaborative effort involving the pioneering work of Satoshi Ōmura and William C. Campbell. Dr. Ōmura, a Japanese biochemist, focused on isolating and culturing microorganisms from soil samples, identifying those with potential therapeutic properties. wikipedia.orggairdner.org His research group at the Kitasato Institute isolated the Streptomyces avermitilis strain that produced avermectins. wikipedia.org These microbial cultures were then sent to Merck Institute for Therapeutic Research in the United States, where Dr. William C. Campbell and his colleagues investigated their efficacy against parasites. nih.gov Campbell's team purified the active compound, avermectin, and demonstrated its remarkable effects in eliminating nematode infections in mice. nih.gov

Their collective contributions to the discovery of avermectins and their derivatives, particularly ivermectin, which significantly lowered the incidence of debilitating parasitic diseases like river blindness and lymphatic filariasis, were recognized with the Nobel Prize in Physiology or Medicine in 2015. nobelprize.orgki.se

Isolation of Streptomyces avermitilis Strain and Bioactivity Identification

Semisynthetic Derivatization to Ivermectin

While avermectins themselves showed potent antiparasitic activity, a semisynthetic derivative, ivermectin, was developed. acs.org Ivermectin is derived from avermectin B1, which is a mixture of two components, B1a and B1b. wikipedia.orgnih.gov The semisynthesis involves a chemical modification, specifically the hydrogenation of a double bond at the C22-C23 position of avermectin B1a and B1b. wikipedia.orgresearchgate.net This process results in ivermectin, which is a mixture primarily composed of 22,23-dihydroavermectin B1a (approximately 80%) and 22,23-dihydroavermectin B1b (approximately 10%). wikipedia.orgnih.govdrugbank.com Ivermectin was found to be highly effective against a variety of parasites in both animals and humans. nobelprize.org

Evolution of Drug Development and Global Health Initiatives

Following the development of ivermectin, efforts turned towards making this crucial medicine accessible to populations affected by parasitic diseases, particularly in resource-limited settings.

A landmark development was the establishment of the Mectizan Donation Program (MDP) in 1987 by Merck & Co., Inc. (known as MSD outside the USA and Canada). merck.comThis compound.orgntd-ngonetwork.orgThis compound.org This program marked a groundbreaking commitment by the company to donate this compound (ivermectin) for the treatment of river blindness (onchocerciasis) to all who needed it, for as long as needed. merck.comThis compound.orgoup.com The MDP is recognized as the longest-running, disease-specific drug donation program and a pioneering public-private partnership model in global health. merck.comntd-ngonetwork.orgglobalhealthprogress.orgmsd.com

The program operates through a complex global partnership involving various stakeholders, including the World Health Organization (WHO) and its regional offices, governmental and non-governmental organizations, local communities, donors, research institutions, academia, and the private sector. This compound.orgThis compound.org The MDP secretariat is housed at The Task Force for Global Health, coordinating technical and operational activities among these partners. merck.comThis compound.orgThis compound.org Building on the success of the river blindness program, Merck expanded the donation in 1998 to include this compound for the elimination of lymphatic filariasis in countries where it co-exists with river blindness. merck.comThis compound.org For lymphatic filariasis, this compound is often administered with albendazole, a drug donated by GSK. merck.comThis compound.org

The MDP has been instrumental in facilitating the distribution of billions of this compound treatments across affected regions annually. merck.comThis compound.org The program's community-directed strategy for drug distribution has also enabled the introduction of additional health services in remote communities. merck.com

Research institutions and academic bodies have played a vital role in the implementation and success of the this compound Donation Program. Their involvement has spanned various aspects, including conducting field studies to prove the effectiveness of the drug, contributing to operational research, and providing technical expertise for program design and implementation. merck.comThis compound.org

In the early stages, collaboration with the WHO and researchers in affected regions was crucial for designing and implementing field studies that demonstrated this compound's effectiveness against river blindness. merck.com Academic and research institutions have also been part of the broader partnership coordinating technical and operational activities within the MDP framework. This compound.orgThis compound.orgoup.comoup.com For example, research institutions were involved in primary and secondary screening processes during the drug's initial development phase. who.int Furthermore, academic and research institutes are listed as key partners in the global program for the elimination of lymphatic filariasis, which utilizes this compound donations. oup.comoup.com

Elucidation of Biochemical and Molecular Mechanisms of Action of Ivermectin

Primary Ligand-Gated Ion Channel Modulation in Invertebrates

The principal mechanism by which ivermectin exerts its antiparasitic effects is through its high-affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. patsnap.comdrugbank.comwikipedia.orgproteopedia.orgaopwiki.orgnih.govnih.govvirginia.edumcgill.canih.govnih.govbiorxiv.org These channels are members of the Cys-loop superfamily of ligand-gated ion channels. nih.govfrontiersin.orgcabidigitallibrary.org

Selective Agonism of Glutamate-Gated Chloride Channels (GluCls)

Ivermectin binds selectively and with high affinity to GluCls, which are present in protostome invertebrate phyla but are generally absent or not readily accessible in mammals. patsnap.comwikipedia.orgaopwiki.orgvirginia.edunih.govcabidigitallibrary.org This selective binding is a key factor in the drug's favorable safety profile in vertebrates at therapeutic doses. patsnap.comwikipedia.orgproteopedia.orgvirginia.edu The binding site for ivermectin has been identified within the transmembrane domain of the GluCl receptor, situated in a cleft at the interface of adjacent subunits. frontiersin.orgresearchgate.net This binding event allosterically modulates the channel, either activating it directly or potentiating its response to the endogenous agonist, glutamate (B1630785). aopwiki.orgresearchgate.net Unlike the transient opening induced by glutamate, ivermectin-activated channels open slowly but tend to remain open essentially irreversibly. nih.gov

Alteration of Chloride Ion Permeability and Cellular Hyperpolarization

The binding of ivermectin to GluCls causes a significant increase in the permeability of the cell membrane to chloride ions. patsnap.comdrugbank.comproteopedia.orgaopwiki.orgnih.govvirginia.edu This influx of negatively charged chloride ions into the nerve or muscle cell leads to hyperpolarization of the cell membrane. patsnap.comdrugbank.comproteopedia.orgaopwiki.orgnih.govvirginia.edu Hyperpolarization makes the cell less excitable and inhibits the transmission of electrical signals. patsnap.com

Impact on Neuromuscular Physiology and Parasite Vital Functions

The resulting hyperpolarization and inhibition of neural transmission disrupt the normal neuromuscular physiology of the parasite. patsnap.comdrugbank.comproteopedia.orgaopwiki.orgnih.govnih.govvirginia.edubiorxiv.orgmsdvetmanual.comasbmb.org This leads to paralysis, particularly affecting somatic muscles and the pharyngeal pump, which is essential for feeding. proteopedia.orgnih.govnih.gov The inability to move or feed effectively ultimately results in the paralysis and eventual death of the parasite. patsnap.comdrugbank.comproteopedia.orgaopwiki.orgnih.govvirginia.edubiorxiv.orgmsdvetmanual.comasbmb.org

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors in Invertebrates

In addition to its primary action on GluCls, ivermectin is also known to interact with gamma-aminobutyric acid (GABA) receptors in invertebrates. patsnap.comdrugbank.comproteopedia.orgvirginia.edumcgill.caasbmb.orgnih.govresearchgate.nettga.gov.au GABA is a major inhibitory neurotransmitter, and its receptors are also members of the Cys-loop receptor superfamily. nih.gov By binding to GABA receptors, ivermectin can enhance the inhibitory effects of GABA, further contributing to the disruption of neurotransmission and paralysis in susceptible parasites. patsnap.comdrugbank.comproteopedia.orgvirginia.eduasbmb.org The interaction with GABA receptors, similar to GluCls, contributes to the selective toxicity of ivermectin in invertebrates compared to mammals, as mammalian GABA receptors are primarily located within the central nervous system, which ivermectin does not readily cross due to the blood-brain barrier and P-glycoprotein pumps. patsnap.comwikipedia.orgproteopedia.orgvirginia.edutga.gov.au

Mechanisms Beyond Direct Ion Channel Gating in Specific Parasites

While the modulation of ligand-gated chloride channels is the primary mechanism, there is evidence suggesting that ivermectin may also exert effects through mechanisms beyond direct ion channel gating in specific host-parasite relationships.

Disruption of Host-Parasite Immunological Equilibrium (e.g., Onchocerca volvulus microfilariae)

In the case of Onchocerca volvulus, the parasitic worm responsible for onchocerciasis (river blindness), ivermectin's effect on microfilariae appears to involve more than just direct paralysis. While ivermectin efficiently reduces the number of microfilariae in the skin and ocular tissues, leading to a reduction in disease symptoms, the exact mechanism by which it clears microfilariae is not fully understood and may involve synergy with the host immune response. nih.govnih.govajol.info Ivermectin treatment suppresses the release of microfilariae from gravid female worms for several months and may impair their normal intrauterine development. drugbank.comproteopedia.orgnih.govnih.gov Observations suggest that ivermectin might disrupt the delicate host-parasite equilibrium and influence immunological processes in the host. nih.govajol.info This disruption can lead to changes in the host's immune responsiveness to onchocercal antigens, contributing to the clearance of microfilariae. nih.gov The long-lasting effect on microfilarial levels, extending beyond the drug's pharmacokinetic half-life, supports the idea of indirect or synergistic mechanisms involving the host immune system. nih.gov

Localization of GluCl Activity to Specific Microfilarial Structures

The anthelmintic activity of Mectizan (Ivermectin) is primarily mediated through its high-affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. This interaction leads to an increase in the cell membrane's permeability to chloride ions, resulting in hyperpolarization, which ultimately causes paralysis and death of the parasite drugbank.com. Understanding the precise localization of these GluCls within the microfilarial stage of filarial nematodes is crucial for elucidating the drug's mechanism of action against this life stage.

Detailed research, particularly in Brugia malayi microfilariae, has provided specific insights into the anatomical distribution of GluCls. Studies employing techniques such as immunolocalization have revealed that GluCl expression in B. malayi microfilariae is localized solely to a muscle structure that encircles the excretory-secretory (ES) vesicle nih.govpnas.orgiomcworld.org. This finding is significant because it suggests a direct link between GluCl activity and the function of the ES apparatus, a critical organelle involved in the release of proteins and other molecules by the parasite.

This specific localization in B. malayi microfilariae contrasts with the distribution observed in other nematode species, such as the model organism Caenorhabditis elegans and various intestinal parasitic nematodes. In these organisms, GluCls are primarily found in the motor nervous system, including motor neuron commissures, lateral and sublateral nerve cords, amphids, and pharyngeal neurons nih.govpnas.orgnih.gov. This broader distribution in other nematodes aligns with the observed effects of Ivermectin on processes like pharyngeal pumping and general motor activity nih.govnih.gov. However, the unique concentration of GluCls around the ES vesicle muscle in B. malayi microfilariae points to a specialized role for these channels in this life stage nih.gov.

Research findings support the hypothesis that GluCl activity regulates protein release from the microfilarial ES vesicle nih.govpnas.org. Experimental exposure of B. malayi microfilariae to Ivermectin in vitro has demonstrated a reduction in the amount of protein released from the parasites nih.govpnas.org. This suggests that by activating the GluCls surrounding the ES vesicle, Ivermectin disrupts the normal neuromuscular control of this structure, thereby impairing its secretory function.

Diverse Molecular Targets and Novel Biological Activities of Ivermectin

Antiviral Mechanisms of Ivermectin

Ivermectin has shown antiviral activity against a broad spectrum of viruses in vitro. nih.gov The proposed mechanisms often involve interference with host cellular processes that viruses hijack for replication and function.

Inhibition of Viral Protein Nuclear Import through Importin-α/β1 Heterodimer

A key proposed antiviral mechanism of Ivermectin is the inhibition of nuclear transport mediated by the importin (IMP) α/β1 heterodimer. nih.govmdpi.com This complex is crucial for shuttling viral proteins containing nuclear localization signals (NLS) from the cytoplasm into the nucleus, a necessary step for the replication of many viruses. jcu.edu.auportlandpress.com Ivermectin is suggested to disrupt the interaction between Importin-α and Importin-β1, thereby preventing the nuclear import of viral proteins. portlandpress.com This mechanism has been suggested for its activity against various viruses, including HIV-1, dengue virus, and SARS-CoV-2. nih.govnih.govnih.gov Studies have shown that Ivermectin can reduce the nuclear accumulation of Importin-α in cell lines. mdpi.com

Interactions with SARS-CoV-2 Viral Proteins (e.g., Spike Glycoprotein, RNA-dependent RNA Polymerase, Helicase, N Phosphoprotein, nsp14)

Research has investigated potential interactions between Ivermectin and various SARS-CoV-2 viral proteins. In silico studies have suggested that Ivermectin may interact with the SARS-CoV-2 spike protein, potentially blocking its attachment to the ACE2 receptor. researchgate.net The SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp), also known as nsp12, is a crucial enzyme for viral replication. tubitak.gov.tr While some studies focus on other inhibitors of RdRp aimspress.commdpi.com, Ivermectin's potential direct interaction with SARS-CoV-2 RdRp or its accessory subunits (nsp7 and nsp8) has been explored in the context of inhibiting viral replication. nih.govtubitak.gov.tr SARS-CoV-2 helicase (nsp13) is another vital enzyme for viral RNA metabolism and a target for antiviral drug development. mdpi.com Although other compounds have been identified as NSP13 inhibitors nih.gov, Ivermectin's role in affecting helicase activity, potentially through mechanisms like inhibiting DDX23 helicase activity, has been suggested in the context of its anticancer effects. nih.gov The SARS-CoV-2 N phosphoprotein (Nucleocapsid protein) is involved in viral RNA packaging and interacts with the host nuclear transport machinery. oup.com Ivermectin's inhibition of nuclear import could thus affect the function of the N protein. The non-structural protein 14 (nsp14) of SARS-CoV-2 has also been a subject of research regarding potential interactions with antiviral compounds.

Modulation of Host Cell Receptors and Pathways (e.g., CD147 Receptor, α7 Nicotinic Acetylcholine (B1216132) Receptor)

Beyond directly targeting viral components, Ivermectin may also modulate host cell receptors and pathways involved in viral entry and replication. The CD147 receptor (also known as Basigin) has been implicated in the entry of some viruses, including potentially SARS-CoV-2. The α7 Nicotinic Acetylcholine Receptor (α7 nAChR) is another host target that has been explored in the context of viral infections and potential therapeutic interventions. While the provided search results primarily focus on Ivermectin's interaction with importins and viral proteins, the modulation of host receptors like CD147 and α7 nAChR represents another avenue through which Ivermectin's antiviral effects might be mediated.

Anticancer Research and Associated Molecular Pathways

In addition to its antiviral properties, Ivermectin has demonstrated potential as an anticancer agent in various in vitro and in vivo studies. nih.govnih.govdovepress.com Its anticancer effects are attributed to its ability to influence multiple cellular processes and signaling pathways involved in cancer development and progression. rovedar.comresearchgate.net

Induction of Programmed Cell Death Mechanisms (e.g., Autophagy, Apoptosis, Immunogenic Cell Death)

Ivermectin has been shown to induce programmed cell death in various cancer cell lines, including autophagy and apoptosis. dovepress.comrovedar.comfrontiersin.org Autophagy is a cellular process involving the degradation and recycling of cellular components, which can lead to cell death under certain conditions. dovepress.com Ivermectin can induce cytostatic autophagy, potentially mediated through pathways like PAK1 inhibition. nih.govdovepress.com Apoptosis, or programmed cell suicide, is another key mechanism by which Ivermectin exerts its anticancer effects. Studies have shown that Ivermectin can induce caspase-dependent apoptosis in cancer cells. dovepress.comfrontiersin.org The induction of apoptosis may involve the mitochondrial pathway, leading to the release of cytochrome c. nih.gov Furthermore, Ivermectin has been reported to induce immunogenic cell death (ICD) in cancer cells. dovepress.comdovepress.com ICD is a form of cell death that elicits an immune response against cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs). dovepress.com

Modulation of Oncogenic Signaling Cascades (e.g., WNT-TCF, Hippo, Akt/mTOR Pathways)

Ivermectin modulates several oncogenic signaling pathways that are frequently dysregulated in cancer. It has been identified as a blocker of the WNT-TCF pathway, which plays a critical role in cell proliferation and survival in many cancers, including colorectal cancer. nih.govdovepress.comnih.gov By inhibiting this pathway, Ivermectin can suppress cancer cell growth and promote apoptosis. nih.gov The Hippo pathway, particularly the activity of YAP1, is another signaling cascade modulated by Ivermectin, contributing to the inhibition of cancer cell proliferation. nih.govdovepress.com Additionally, Ivermectin significantly impacts the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. dovepress.comrovedar.commdpi.com Ivermectin can inhibit the phosphorylation of Akt and mTOR, leading to the deactivation of mTORC1 and the induction of autophagy-dependent cell death in various cancer types, including breast cancer, glioma, and melanoma. nih.govnih.govmdpi.com This modulation of key oncogenic pathways underscores Ivermectin's potential as a multi-targeted anticancer agent.

Inhibition of Cancer Stem-like Cells and Angiogenesis

Research indicates that Ivermectin possesses inhibitory effects on cancer stem-like cells (CSCs) and angiogenesis, processes crucial for tumor growth, metastasis, and recurrence. Studies have shown that Ivermectin can decrease tumor stem cell activity. rovedar.comnih.gov While the precise molecular mechanisms underlying these effects are not yet fully understood, research suggests that Ivermectin can induce apoptosis in human brain microvascular endothelial cells, thereby inhibiting tumor angiogenesis. researchgate.net This inhibition of angiogenesis, the process by which tumors develop their blood supply, is considered a valuable anticancer effect. researchgate.net

Ivermectin has been shown to suppress CSCs and downregulate the expression of "stemness" genes and decrease the activity and expression of CSC markers in breast cancer. dovepress.com For instance, Ivermectin at a concentration of 0.5 µM reduced the expression of Nanog, Oct4, and Sox2 genes in D3H2LN cells by 50% to 80%, while significantly decreasing clonogenic, self-renewal-dependent tumorsphere growth. dovepress.com

Ivermectin's ability to inhibit angiogenesis may be related to the induction of mitochondrial dysfunction and oxidative stress. researchgate.net It has been described as a powerful angiogenesis inhibitor that can also inhibit proliferation and induce apoptosis in cells. researchgate.net This effect was observed in reduced levels of VEGF in ELISA results. researchgate.net

Identified Direct Protein Targets (e.g., FOXA1, Ku70/Ku80, ABC Transporters)

Recent integrated omics profiling studies have begun to identify direct protein targets of Ivermectin, particularly in the context of its potential anticancer activities. In prostate cancer research, Forkhead Box Protein A1 (FOXA1) and the non-homologous end joining (NHEJ) repair executors Ku70/Ku80 have been strongly suggested as direct targets of Ivermectin. nih.govresearchgate.netbiorxiv.orgresearchgate.net

The interaction between Ivermectin and FOXA1 is thought to reduce the chromatin accessibility of androgen receptor (AR) signaling and the G0/G1 cell cycle regulator E2F1, leading to the inhibition of cell proliferation. nih.govresearchgate.netbiorxiv.orgresearchgate.net Furthermore, the interaction of Ivermectin with Ku70/Ku80 appears to impair the NHEJ repair ability. nih.govresearchgate.netbiorxiv.orgresearchgate.net This impairment, combined with the downregulation of homologous recombination repair ability following AR signaling inhibition, increases intracellular DNA double-strand breaks, ultimately triggering cell death. nih.govresearchgate.netbiorxiv.orgresearchgate.net

While FOXA1, Ku70, and Ku80 are identified as protein targets, ABC transporters have also been mentioned in the context of Ivermectin research. omicsdi.org Ivermectin has been shown to induce the multidrug resistance protein (MDR), which is a type of ABC transporter. dovepress.com

Other Biological Applications and Targets

Beyond its antiparasitic and emerging anticancer activities, Ivermectin has demonstrated other biological applications and interactions with distinct molecular targets.

Farnesoid X Receptor (FXR) Ligand Activity

The Farnesoid X Receptor (FXR), a nuclear receptor with crucial roles in maintaining bile acid and cholesterol homeostasis, has been identified as a novel mammalian protein target for Ivermectin with high selectivity. researchgate.netnih.gov Research indicates that Ivermectin acts as a ligand for nuclear FXR, inducing its transcriptional activity. researchgate.netnih.gov

Studies involving the crystal structure of Ivermectin complexed with the ligand-binding domain of FXR have revealed a unique binding mode within the FXR ligand-binding pocket. researchgate.netnih.gov This binding affects the highly dynamic AF-2 helix and leads to an expansion of the ligand-binding pocket. researchgate.netnih.govresearchgate.net Treatment of wild-type mice with Ivermectin has been shown to decrease serum glucose and cholesterol levels, suggesting that Ivermectin regulates metabolism through FXR. researchgate.netnih.gov This finding establishes Ivermectin as a safe template for the design of novel FXR ligands. nih.gov

Inhibition of Mycobacterial ESX-3 Secretion System Component (eccD3)

Ivermectin has also shown activity against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The ESX-3 secretion system is essential for the growth and virulence of M. tuberculosis. plos.orgresearchgate.netscienceopen.comnih.gov Research has evaluated the potential of EccD3, a component of the ESX-3 secretion system, as a drug target. plos.orgresearchgate.netscienceopen.comnih.gov

In silico studies have suggested favorable molecular interactions between Ivermectin and the quaternary interfaces of EccD3 and other ESX-3 secretion system domains like EccB3 and ESX3-Protomer 1. plos.orgresearchgate.netscienceopen.comnih.govnih.gov Furthermore, in vitro assays have demonstrated an increase in Ivermectin susceptibility when the eccD3 gene was inhibited in Mycolicibacterium smegmatis. plos.orgresearchgate.netscienceopen.comnih.govnih.gov This suggests that blocking EccD3, as part of the mycobacterial ESX-3 secretion system, could potentially enhance the action of Ivermectin against the bacteria. plos.orgnih.gov However, the observed changes were modest, potentially due to compensatory mechanisms or other Ivermectin targets in the absence of this ESX-3 component, and further studies are needed to validate these findings. plos.orgresearchgate.netscienceopen.comnih.govnih.gov

Antimalarial Research: Direct Plasmodium Toxicity and Mosquito Vector Effects

Ivermectin has garnered attention in antimalarial research due to its effects on both the Plasmodium parasite and its mosquito vectors. While some studies suggest potential for direct toxicity to Plasmodium researchgate.netplos.orgnih.gov, particularly in inhibiting Plasmodium development in the mosquito vector nih.govplos.org, the primary focus of antimalarial research with Ivermectin has been its impact on mosquito vectors.

Ivermectin is toxic to Anopheles mosquitoes that spread malaria when they feed on individuals who have taken the drug. nih.govwikipedia.orgrstmh.org Laboratory studies indicate that mosquitoes die or are too weakened to transmit the malaria parasite if they feed on recently treated individuals. rstmh.org This mosquitocidal effect has been observed against most major malaria vectors. nih.gov

Studies have investigated the duration and intensity of Ivermectin's mosquito-killing effects. A randomized trial showed that multiple, high doses of Ivermectin were able to kill mosquitoes feeding on humans for at least 28 days after treatment. rstmh.org The mosquito mortality rate was significantly higher after treatment with higher doses of Ivermectin compared to placebo. rstmh.org For example, during the two weeks after feeding, 93% and 97% of mosquitoes died in groups treated with 300 and 600 µg/kg/day Ivermectin, respectively, compared to 41% in the placebo group. rstmh.org The effect on mosquito mortality remained significantly higher 28 days post-treatment with both Ivermectin doses. rstmh.org

This effect on mosquito survival, particularly during the parasite's incubation period within the mosquito, is considered a critical factor in reducing disease transmission. mdpi.com Mathematical modeling suggests that pairing high-dose Ivermectin with standard malaria treatment in community-wide campaigns could significantly reduce malaria prevalence. rstmh.org

While the primary antimalarial effect is believed to be through the killing of mosquito vectors mdpi.com, some research has explored a sporontocidal effect against Plasmodium vivax in South American vectors, reducing the prevalence and intensity of oocyst infection in mosquitoes that ingested blood containing Ivermectin. plos.org

Here is a data table summarizing some of the research findings on Ivermectin's effects on mosquito mortality:

Ivermectin Dose (µg/kg/day)Mosquito Mortality Rate (within 2 weeks post-feeding)Mosquito Mortality Effect (28 days post-treatment)Source
Placebo41%Not significantly higher than placebo rstmh.org
30093%Significantly higher than placebo rstmh.org
60097%Significantly higher than placebo rstmh.org

Molecular and Genetic Basis of Ivermectin Resistance

Target-Site Resistance Mechanisms

Target-site resistance primarily involves genetic modifications to the glutamate-gated chloride channels (GluCls), the principal targets of ivermectin. plos.orgird.frnih.govnih.gov These alterations can affect the channel's structure, function, or expression levels, thereby reducing the drug's ability to bind or exert its inhibitory effect. elifesciences.orgbiorxiv.orgelifesciences.orgdovepress.com

Mutations in Glutamate-Gated Chloride Channel (GluCl) Genes (e.g., avr-15, avr-14, glc-1 in Caenorhabditis elegans; GluCla-subunit in Haemonchus contortus)

Mutations in genes encoding GluCl subunits have been strongly associated with ivermectin resistance, particularly in the model nematode Caenorhabditis elegans and the parasitic nematode Haemonchus contortus. elifesciences.orgbiorxiv.orgelifesciences.orgnih.govbiorxiv.orgnih.govmcgill.caresearchgate.netcambridge.org In C. elegans, simultaneous mutations in the avr-15, avr-14, and glc-1 genes, which encode α-type GluCl subunits, are required for high-level resistance. elifesciences.orgbiorxiv.orgelifesciences.orgnih.govresearchgate.netcambridge.org A single mutation in any one of these genes typically confers only modest or no resistance, suggesting that these genes represent parallel pathways contributing to ivermectin sensitivity. nih.govresearchgate.net The loss of function in all three pathways is necessary to achieve significant resistance. nih.govresearchgate.net

In Haemonchus contortus, an economically important gastrointestinal nematode, changes in allele frequencies in GluCl genes, including a GluCla-subunit gene, have been observed in ivermectin-resistant isolates. mcgill.cacambridge.orgnih.gov Studies have identified specific amino acid differences in the GluClα3 subunit between susceptible and resistant Cooperia oncophora, with one particular polymorphism (L256F) in the GluClα3 subunit accounting for reduced sensitivity to glutamate (B1630785) and ivermectin. nih.govnih.govmcgill.ca

Mutations in GluCl genes have also been implicated in ivermectin resistance in other arthropods, such as lice and Drosophila melanogaster. plos.orgird.frnih.govunav.edupnas.org For instance, non-synonymous mutations in the GluCl gene have been identified in ivermectin-resistant head lice. nih.gov In Drosophila melanogaster, a point mutation (P299S) in the DmGluClα gene confers cross-resistance to ivermectin and reduces the sensitivity of the channel to activation by ivermectin and glutamate. pnas.org

Alterations in Receptor Binding Affinity and Functional Consequences

Mutations in GluCl genes can lead to alterations in the binding affinity of ivermectin to its receptor. elifesciences.orgbiorxiv.orgelifesciences.orgdovepress.com For example, the L256F mutation in the Cooperia oncophora GluClα3 subunit was shown to increase the EC50 for glutamate and decrease the binding affinity (increase the Kd) for radiolabeled ivermectin. nih.gov These changes in binding affinity result in a reduced pharmacological response to ivermectin, requiring higher drug concentrations to achieve the same effect. nih.govnih.govmcgill.ca Electrophysiological studies have demonstrated that mutations in GluCl subunits from resistant nematodes can lead to a significant decrease in sensitivity to ivermectin. nih.govmcgill.ca

Functional consequences of these mutations can include altered channel gating kinetics, reduced ion flux, or increased desensitization in the presence of ivermectin. plos.org For instance, a specific mutation (G36'A) in the third transmembrane domain of the H. contortus avr-14b GluClR was found to decrease the duration of active periods and increase receptor desensitization, affecting the intrinsic properties of the receptor. plos.org

Downregulation or Reduced Expression of Receptor Abundance

Another mechanism of target-site resistance involves a reduction in the number of functional GluCl receptors available for ivermectin binding. elifesciences.orgbiorxiv.orgelifesciences.orgdovepress.com This can occur through downregulation of gene expression or increased degradation of the receptor proteins. elifesciences.orgbiorxiv.orgelifesciences.org Research in C. elegans has shown that mutations in the ubr-1 gene, which is involved in protein degradation, can lead to the functional downregulation of IVM-targeted GluCls, including AVR-15, AVR-14, and GLC-1. elifesciences.orgbiorxiv.orgelifesciences.org This downregulation is thought to be triggered by elevated glutamate levels resulting from the ubr-1 mutation, leading to a compensatory decrease in GluCl expression and subsequent ivermectin resistance. elifesciences.orgbiorxiv.orgelifesciences.org

Non-Target Site Resistance Mechanisms

Non-target site resistance mechanisms involve processes that reduce the effective concentration of the drug at its target site without directly altering the target itself. These mechanisms can include enhanced drug efflux from cells and increased metabolic detoxification of the drug. dovepress.comnih.gov

Upregulation of Cellular Efflux Pumps (e.g., P-glycoproteins, ABC Transporters)

ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), play a significant role in the efflux of various substrates, including anthelmintics like ivermectin, out of cells. scielo.brdovepress.commdpi.comnih.govfrontiersin.orgmdpi.comnih.gov Overexpression or increased activity of these efflux pumps in resistant parasites can reduce the intracellular concentration of ivermectin, thereby limiting its access to the GluCl targets. scielo.brdovepress.commdpi.comnih.govfrontiersin.orgmdpi.com Studies in Haemonchus contortus and Caenorhabditis elegans have linked ivermectin resistance to changes in the expression of ABC transporter genes, including various pgp genes and mrp genes. scielo.brdovepress.commdpi.comnih.govmdpi.com PGP-2 has been consistently identified as a P-gp associated with macrocyclic lactone resistance in nematodes. dovepress.com

The upregulation of ABC transporters can occur in response to drug exposure, leading to increased drug efflux as a defense mechanism. mdpi.com This mechanism is considered a common factor in multidrug resistance in various organisms, including parasitic nematodes. dovepress.comnih.govfrontiersin.orgmdpi.comnih.gov

Enhanced Drug Metabolism via Detoxification Enzymes (e.g., Cytochrome P450)

Increased metabolic detoxification of ivermectin by enzymes, such as members of the cytochrome P450 (CYP) superfamily, can lead to reduced drug concentrations in the parasite and contribute to resistance. dovepress.comnih.govmdpi.commdpi.comresearchgate.netmdpi.comconicet.gov.arberkeley.eduresearchgate.net These enzymes can metabolize ivermectin into less potent or inactive metabolites, effectively reducing the amount of active drug available to interact with its targets. researchgate.netberkeley.eduresearchgate.net

Studies have indicated that enhanced drug degradation via detoxification enzymes is a mechanism of ivermectin resistance. elifesciences.orgbiorxiv.orgelifesciences.org While the role of specific detoxification enzymes in parasite ivermectin resistance is an area of ongoing research, cytochrome P450 enzymes are known to be involved in the metabolism of ivermectin in various organisms, including mammals. researchgate.netmdpi.comconicet.gov.arberkeley.eduresearchgate.net For example, CYP3A4 is identified as a major enzyme involved in ivermectin metabolism in humans, with contributions from CYP3A5 and CYP2C9. researchgate.netberkeley.eduresearchgate.net Upregulation of CYP genes has been observed in some resistant parasite strains. dovepress.commdpi.com In Aedes aegypti, the iGABAR subunit GRD, a potential target of ivermectin, may influence resistance by modulating the GABA signaling pathway. mdpi.com

The interplay between these target-site and non-target site mechanisms, often in a polygenic manner, contributes to the complex nature of ivermectin resistance observed in parasite populations. elifesciences.orgbiorxiv.orgelifesciences.orgmdpi.com Further research is needed to fully elucidate the intricate molecular pathways involved in resistance for different parasite species. biorxiv.orgnih.gov

Alterations in Metabolic Pathways (e.g., Glutamate Homeostasis, ATP Synthesis)

Alterations in metabolic pathways, including glutamate homeostasis and ATP synthesis, have been implicated in ivermectin resistance. Ivermectin primarily targets glutamate-gated chloride channels (GluCls), which are crucial for neuronal signaling in invertebrates pnas.orgelifesciences.org.

Research in the model nematode Caenorhabditis elegans has shown that functional loss of the E3 ubiquitin ligase UBR-1 leads to ivermectin resistance elifesciences.orgelifesciences.org. This resistance is proposed to be indirect, mediated by the effects of UBR-1 on glutamate production elifesciences.org. Manipulations expected to increase glutamate levels appear to reduce the expression of GluCls, which are known targets of ivermectin, thereby increasing resistance elifesciences.org. Exogenous application of glutamate can induce ivermectin resistance in wild-type C. elegans elifesciences.org.

While ATP synthesis is mentioned in the section title, the provided search results primarily focus on ATP-binding cassette (ABC) transporters, which utilize ATP hydrolysis to transport substrates, including drugs, across membranes. High expression levels of P-glycoproteins (Pgps), a type of ABC transporter, are associated with ivermectin resistance in some parasites like Haemonchus contortus, Onchocerca volvulus, and Teladorsagia circumcincta ajtmh.org. Repeated ivermectin treatment can induce the expression of ABC transporter genes ajtmh.org. Studies in Strongyloides ratti have shown that frequent exposure to subtherapeutic doses of ivermectin can induce resistance, accompanied by significantly higher expression levels of ABC isoform genes (ABCA, ABCF, and ABCG) in the resistant line compared to the susceptible line ajtmh.org. This suggests that induction of detoxification systems, including ABC transporters, plays a role in the responsiveness of worms to ivermectin asm.org.

Proteomic and Genetic Markers of Resistance

Proteomic and genetic studies aim to identify specific molecules and genetic variations that are characteristic of ivermectin-resistant strains, serving as potential markers for tracking and understanding resistance.

Identification of Differentially Expressed Proteins in Resistant Strains

Proteomic analysis allows for the identification of proteins that are present at different levels in ivermectin-resistant strains compared to susceptible ones. These differentially expressed proteins can provide insights into the mechanisms of resistance.

In studies on ivermectin-resistant body lice, proteomic analysis identified 22 differentially regulated proteins, with 13 being upregulated and 9 downregulated in the resistant strain researchgate.netird.frresearchgate.net. Among these, complexin, a neuronal protein involved in regulating neurotransmitter release, was found to be significantly downregulated in resistant lice researchgate.netird.frresearchgate.net. Knocking down complexin expression in susceptible lice induced ivermectin resistance, suggesting its role in this phenomenon researchgate.netird.fr.

Comparative proteomics analysis of ivermectin-treated Anisakis simplex s.s. larvae identified 59 differentially regulated proteins mdpi.com. After 12 hours of treatment, 14 proteins were upregulated and 38 were downregulated, while after 24 hours, 12 were upregulated and 22 downregulated mdpi.com. These proteins were functionally enriched in processes such as oxidoreductase activity, immunogenicity, and protein degradation mdpi.com.

In Staphylococcus aureus clinical isolates, proteomic analysis revealed 354 unique proteins in an ivermectin-resistant strain compared to 425 in a sensitive strain nih.gov. Eight proteins with transport functions were differentially expressed in the resistant strain, including three efflux pumps (mepA, emrB, and swrC) whose differential expression was confirmed by qPCR nih.gov. Overexpression of these efflux pumps may be a key determinant of resistance in S. aureus nih.gov.

Genomic and Transcriptomic Approaches to Elucidate Resistance Loci and Gene Expression

Genomic and transcriptomic approaches provide comprehensive views of the genetic changes and gene expression patterns associated with ivermectin resistance. These methods help identify resistance loci and understand the molecular pathways involved.

Genomic studies in Haemonchus contortus, an important parasitic nematode, have aimed to identify loci associated with ivermectin resistance biorxiv.orgplos.orgslu.sebiorxiv.orgnih.govresearchgate.netmdpi.com. Genetic crosses between resistant and susceptible strains, followed by genome analysis, have identified specific genomic regions linked to resistance biorxiv.orgplos.orgslu.sebiorxiv.orgnih.govresearchgate.net. A major ivermectin resistance locus has been identified on chromosome V in H. contortus, and this locus appears to be common to different resistant strains biorxiv.orgslu.sebiorxiv.orgresearchgate.net. This region contains candidate genes potentially involved in resistance slu.semdpi.com. While some studies initially focused on candidate genes like GluCls and ABC transporters, genomic approaches have revealed that resistance is likely multigenic, involving multiple loci and genes elifesciences.orgbiorxiv.orgslu.seresearchgate.netmdpi.com.

Transcriptomic analyses, often using RNA sequencing (RNA-seq), compare gene expression profiles between resistant and susceptible organisms or in response to ivermectin exposure nih.govnih.govnih.govplos.orgdiva-portal.org. These studies can identify genes that are consistently upregulated or downregulated in resistant strains, suggesting their involvement in resistance mechanisms.

In H. contortus, transcriptomic analysis identified hundreds of differentially expressed genes in resistant strains compared to susceptible ones nih.govnih.govnih.gov. These genes are involved in various functions, including receptor activity, transport, detoxification, lipid metabolism, and structural components of the cuticle nih.gov. Specific genes, such as a putative pharyngeal-expressed transcription factor (cky-1) and a P-glycoprotein (pgp-11), have shown constitutive upregulation in resistant H. contortus populations biorxiv.orgnih.govbiorxiv.org. Transcriptomic responses to ivermectin exposure in H. contortus also implicate neuronal function and chloride homeostasis, consistent with an adaptive response to the drug's effects nih.gov.

Studies in C. elegans using transcriptomics have also investigated the molecular response to ivermectin plos.orgdiva-portal.org. Comparing gene expression in wild-type and resistant C. elegans strains exposed to ivermectin helps identify genes uniquely associated with resistance plos.orgdiva-portal.org.

Cross-Resistance Phenomena and Research in Model Organisms

Cross-resistance occurs when resistance to one drug confers resistance to another drug, even if they have different chemical structures or modes of action scops.org.uk. Research into cross-resistance and the use of model organisms like C. elegans and H. contortus are valuable for understanding the broader implications of resistance and identifying underlying mechanisms.

Caenorhabditis elegans is a widely used model organism for studying ivermectin toxicity and resistance due to its genetic tractability and sensitivity to the drug pnas.orgelifesciences.orgscielo.br. Mutations in GluCl genes (avr-14, avr-15, and glc-1) in C. elegans have been shown to confer high-level resistance to ivermectin pnas.orgelifesciences.orgresearchgate.net. Model organism studies have also revealed the involvement of other genes, such as those in the Dyf (dye filling defective) pathway, which may affect drug permeability pnas.orgresearchgate.net.

Studies in C. elegans have demonstrated cross-resistance between ivermectin and other macrocyclic lactones like moxidectin (B1677422) and eprinomectin asm.orgresearchgate.netbiorxiv.org. Interestingly, ivermectin resistance evolution in C. elegans has also led to unexpected cross-resistance to emodepside, a drug with a different mode of action researchgate.netbiorxiv.org. This highlights the complexity of resistance mechanisms and the potential for resistance to spread across different anthelmintic classes.

Haemonchus contortus is another important model system for studying anthelmintic resistance, including ivermectin resistance biorxiv.orgplos.orgslu.senih.govresearchgate.netsemanticscholar.org. Genetic crosses and genomic analyses in H. contortus have been instrumental in identifying resistance loci and candidate genes biorxiv.orgplos.orgslu.senih.govresearchgate.netsemanticscholar.org. The ability to perform genetic crosses in H. contortus allows for the introgression of resistance genes into susceptible backgrounds, facilitating the study of specific resistance loci plos.orgnih.govresearchgate.net.

Cross-resistance between ivermectin and other macrocyclic lactones is a significant concern in veterinary parasites scops.org.uk. While resistance to one macrocyclic lactone often confers resistance to others in the same class (side resistance), the concept of cross-resistance between macrocyclic lactones and drugs from different classes is also being investigated scops.org.uk.

Synthetic Chemistry and Structural Biology of Ivermectin and Its Derivatives

Avermectin (B7782182) Biosynthesis and Semisynthetic Transformation to Ivermectin

Avermectins are a family of 16-membered macrocyclic lactone compounds produced as fermentation products by the soil actinomycete Streptomyces avermitilis. wikipedia.orgnih.gov The biosynthesis of avermectins is a complex process that can be broadly classified into three stages: the formation of the initial aglycon, modification of the aglycon, and glycosylation. pnas.orgkitasato-u.ac.jp

The initial aglycon, a polyketide-derived precursor, is synthesized by a type I polyketide synthase (PKS) system involving four proteins: AVES 1, AVES 2, AVES 3, and AVES 4. wikipedia.org This process utilizes isobutyryl-CoA or 2-methylbutyryl-CoA as starter units, which are then extended by the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units. wikipedia.orgpnas.org The choice of starter unit determines whether the resulting avermectin belongs to the "a" or "b" series. wikipedia.org The initial aglycon is released from the PKS via intramolecular cyclic ester formation. wikipedia.org

Following the formation of the initial aglycon, a series of modifications occur, including furan (B31954) ring closure, ketoreduction, and methylation, catalyzed by enzymes encoded within the avermectin biosynthetic gene cluster. wikipedia.orgpnas.orgkitasato-u.ac.jp For instance, AveE is a cytochrome P450 monooxygenase involved in furan ring formation. wikipedia.org

The final stage of avermectin biosynthesis is the O-glycosylation at the C13 and C4' positions with deoxythymidine diphosphate (B83284) (dTDP)-oleandrose. pnas.org This step is primarily carried out by the enzyme AveBI. wikipedia.org

Ivermectin is a semisynthetic derivative of avermectin B1. drugbank.comnih.govacs.org It is produced by the chemical reduction of the double bond at the C22-C23 position of avermectin B1a and B1b. researchgate.net Ivermectin is typically an approximately 80:20 mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b. drugbank.comnih.govnih.gov While traditionally produced by semisynthesis, research has explored the direct biological production of ivermectin through genetic engineering of the S. avermitilis avermectin pathway, involving domain swaps in the avermectin PKS. researchgate.netresearchgate.net

Rational Design and Synthesis of Novel Ivermectin Derivatives

Rational design and synthesis of ivermectin derivatives aim to enhance or broaden its biological activities. This involves various chemical modification strategies and the design of hybrid molecules. nih.govmesamalaria.orgnih.gov

Chemical Modification Strategies (e.g., C13 Derivatization)

Chemical modification of the ivermectin structure has been explored to generate novel compounds with potentially improved properties. One area of focus has been the derivatization at the C13 position. acs.orgnih.govresearchgate.net Studies have described the synthesis of ivermectin derivatives obtained via derivatization of the C13 position, leading to compounds with altered antiparasitic activities. nih.govresearchgate.net For example, C13-epi-amide derivatives of ivermectin have been synthesized and investigated for their trypanocidal and antiplasmodial activities. nih.gov

Hybrid Molecule Design for Enhanced or Broadened Activities

Hybrid molecules involving ivermectin combine the ivermectin structure with other pharmacophores to achieve enhanced or broadened activities. nih.govmesamalaria.orgacs.org This strategy has been applied in the search for new antimalarial agents. mesamalaria.orgacs.orgresearchgate.netnih.gov For instance, ivermectin hybrids have been designed by appending selected pharmacophores to the ivermectin macrolide, sometimes retaining the sugar moieties at the C13 position. acs.orgnih.gov These hybrids have shown enhanced activity against Plasmodium falciparum erythrocytic stages compared to ivermectin. acs.orgnih.gov The design of such hybrids provides insights into structure-activity relationships. acs.orgnih.gov

Unexpected Chemical Rearrangements and Structural Elucidation during Synthesis

During the synthesis of ivermectin derivatives, unexpected chemical rearrangements can occur. nih.govresearchgate.net These rearrangements can lead to the formation of compounds with modified structural features, such as alterations in the oxahydrindene unit of the macrolide ring. nih.govresearchgate.net Structural elucidation of these rearranged products is crucial and can be performed using techniques like single-crystal X-ray diffraction. nih.govresearchgate.net The characterization of these unexpected products contributes to a deeper understanding of the chemical reactivity of the ivermectin scaffold. nih.govresearchgate.net

Structural Characterization of Ivermectin-Target Interactions

Understanding how ivermectin interacts with its biological targets at a molecular level is essential for rational drug design and development. Structural characterization techniques play a vital role in analyzing these binding interactions.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Site Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and protein-ligand complexes. mdpi.comtulane.edu This method has been employed to study the binding of ivermectin to its targets. For example, X-ray structures of eukaryotic glutamate-gated chloride channels (GluCl), a primary target of ivermectin in invertebrates, co-crystallized with ivermectin, have been determined, providing insights into the binding site and the mechanism of channel activation. miguelprudencio.comnih.govresearchgate.net These structures reveal how ivermectin binding can expand the ion channel pore. researchgate.net

NMR spectroscopy is another valuable technique for structural characterization, providing information about the structure, dynamics, and interactions of molecules in solution. researchgate.net While X-ray crystallography provides a static picture, NMR can offer insights into the flexibility and conformational changes upon ligand binding. NMR can be used to analyze the structure of ivermectin itself and to study its interactions with target proteins in solution, helping to identify binding sites and understand the nature of the interactions. researchgate.net

Computational methods, such as molecular docking, complement experimental techniques like X-ray crystallography and NMR by predicting binding poses and affinities. dysona.orgscielo.org.mxwjgnet.comscielo.org.bo These studies can suggest potential binding sites and provide theoretical support for experimental observations. dysona.orgscielo.org.mxwjgnet.comscielo.org.bo For instance, molecular docking has been used to analyze ivermectin binding to various proteins, including SARS-CoV-2 proteins like the NS1 protein and importin α isoforms, suggesting potential interaction sites. dysona.orgscielo.org.mxscielo.org.bonih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations have provided significant insights into the interaction of Mectizan (ivermectin) and its derivatives with their target receptors, primarily glutamate-gated chloride channels (GluCls) in invertebrates and, to some extent, GABAA receptors and other channels in both invertebrates and vertebrates. These approaches complement experimental structural and functional studies by offering a dynamic view of ligand binding, receptor conformational changes, and the molecular determinants of interaction.

Studies utilizing MD simulations of C. elegans GluCl, often based on crystallographic data, have shown that ivermectin binds in the subunit interface near the extracellular end of the transmembrane segments, interacting with the M3 helix of one subunit and the M1 helix of the adjacent subunit. pnas.orgresearchgate.net This binding site is distinct from the orthosteric glutamate (B1630785) binding site, located approximately 40 Å away in the extracellular domain. pnas.org MD simulations have demonstrated that the presence of bound ivermectin stabilizes the GluCl channel in an open state. nih.gov Upon removal of ivermectin in simulations, significant structural changes occur, including the closing of the C-loop near the glutamate binding site and a movement of subunits closer to each other, leading to a shrinkage of the pore radius. pnas.orgnih.gov These simulations support a model where ivermectin binding allosterically stabilizes an open or activated conformation of the channel. researchgate.netnih.gov

Molecular modeling and docking studies have also been applied to understand ivermectin binding to GABAA receptors, which are structurally related to GluCls. frontiersin.orgnih.gov These studies suggest that ivermectin binds at subunit interfaces within the transmembrane domain of GABAA receptors. frontiersin.orgresearchgate.netnih.gov For the α1β2γ2L GABAA receptor subtype, modeling predicts that ivermectin can dock into sites at the α1-β2, α1-γ2L, and γ2L-β2 interfaces, but not the β2-α1 interface, due to the presence of a bulky methionine residue at the 36' position in the β2 subunit's M3 domain. researchgate.netnih.gov This aligns with experimental findings showing that mutations at the 36' position can eliminate ivermectin sensitivity. researchgate.netnih.gov Molecular docking simulations have indicated that the γ2L-β2 interface might form more contacts with ivermectin, potentially explaining observed irreversible binding at this site. researchgate.net

Computational studies have also explored the interaction of ivermectin and avermectin derivatives with other proteins. For instance, molecular docking and MD simulations have been used to investigate the potential binding of ivermectin to proteins associated with SARS-CoV-2, such as the spike protein, CD147, and α7nAChr. mdpi.commdpi.comnih.gov These studies predicted favorable binding affinities and characterized interactions with specific residues within the binding pockets. mdpi.commdpi.comnih.gov Furthermore, computational analyses have examined the interaction of avermectin family compounds, including ivermectin, with tubulin protein, suggesting potential binding affinities that could interfere with microtubule formation or stability. longdom.org

Detailed research findings from computational modeling and MD simulations highlight the dynamic nature of ligand-receptor interactions and provide molecular-level explanations for the observed pharmacological effects of ivermectin and its derivatives. These studies involve calculating binding energies, analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values to assess complex stability and protein flexibility, and identifying key residues involved in interactions. mdpi.comsemanticscholar.org

The following table summarizes some representative binding energies obtained from molecular docking studies of ivermectin with various target proteins:

Protein TargetBinding Energy (kcal/mol)MethodSource
VEGF-9.2Molecular Docking (AutoDock Vina) semanticscholar.org
GST-9.0Molecular Docking (AutoDock Vina) semanticscholar.org
P2X4R-6.85Molecular Docking frontiersin.org
Fibrinogen (E region)Varied (multiple sites)Molecular Docking (AutoDock Vina) mdpi.com
Fibrinogen (Coiled-coil)Varied (multiple sites)Molecular Docking (AutoDock Vina) mdpi.com
Fibrinogen (D region)LowerMolecular Docking (AutoDock Vina) mdpi.com
α1β2γ2L GABAAR (α1-β2 interface)VariedMolecular Docking researchgate.netnih.gov
α1β2γ2L GABAAR (α1-γ2L interface)VariedMolecular Docking researchgate.netnih.gov
α1β2γ2L GABAAR (γ2L-β2 interface)VariedMolecular Docking researchgate.netnih.gov
β-tubulin-18.0 (Ivermectin B1a)Molecular Docking (CB-Dock) longdom.org

MD simulations further reveal the stability of these complexes over time. For example, ivermectin remained stable in the binding sites of SARS-CoV-2 related proteins (spike protein, CD147, α7nAChr) during MD simulations, with RMSD values typically between 2 Å and 4 Å. mdpi.com Simulations of ivermectin-VEGF and ivermectin-GST complexes also showed consistent RMSD values, indicating stable binding poses over 100 ns. semanticscholar.org Analysis of RMSF values in these simulations provided insights into the flexibility of protein residues upon ligand binding. semanticscholar.org

Computational approaches, including homology modeling, molecular docking, and molecular dynamics simulations, are valuable tools for elucidating the complex interactions between ivermectin and its diverse biological targets, providing a deeper understanding of the molecular mechanisms underlying its activity. plos.orgmdpi.com

Advanced Research Methodologies and Future Directions in Mectizan Studies

Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, RNA-seq, Thermal Proteome Profiling)

Omics technologies, such as genomics, transcriptomics (RNA-seq), and proteomics, are powerful tools for gaining a comprehensive understanding of biological systems at a molecular level. biobide.com These approaches allow for the large-scale study of genes, RNA transcripts, and proteins, respectively. biobide.com In the context of Mectizan research, omics technologies are being applied to elucidate the complex mechanisms of drug action and resistance in target parasites.

Transcriptomic analyses, for instance, can reveal changes in gene expression patterns in response to this compound exposure or in resistant parasite strains. plos.orgbiorxiv.org This helps identify genes and pathways that are modulated by the drug or are involved in the development of resistance. Studies using RNA-seq on parasitic nematodes like Haemonchus contortus, a close relative of Caenorhabditis elegans, have identified differentially expressed genes associated with ivermectin resistance. plos.orgbiorxiv.org

Proteomics focuses on the comprehensive study of proteins, including their structure, function, and interactions. biobide.com This can provide insights into how this compound interacts with its protein targets and the downstream effects on cellular processes. Thermal Proteome Profiling (TPP) is a mass spectrometry-based proteomics technique that assesses changes in protein thermal stability. embopress.orgnih.govbiorxiv.org This method is valuable for identifying direct drug targets and off-targets, as drug binding can alter protein thermal stability. nih.govbiorxiv.org TPP can provide complementary information to other omics data, offering a more integrated view of molecular processes influenced by a drug. embopress.org While general applications of TPP in drug target identification and mechanism elucidation have been demonstrated embopress.orgnih.govbiorxiv.orgnih.gov, specific detailed research findings applying TPP directly to this compound's interaction with parasite proteins were not prominently detailed in the search results. However, the principle of TPP makes it a relevant advanced methodology for future this compound studies to directly identify protein targets and understand the impact of drug binding on protein stability within the parasite.

Integrating data from multiple omics technologies (multi-omics) can provide a more holistic view of the biological changes associated with this compound treatment or resistance. frontiersin.orgnih.gov By combining transcriptomics, proteomics, and potentially other omics data, researchers can build a more complete picture of the molecular pathways involved.

In Silico Approaches for Drug Repositioning and Target Identification

Computational or "in silico" methods play a significant role in modern drug discovery and research, offering cost-effective and time-efficient ways to identify potential drug targets, screen compound libraries, and even explore new uses for existing drugs (drug repositioning). nih.govnih.govmdpi.comnih.gov These approaches are increasingly being applied in this compound studies.

In silico drug repositioning involves using computational techniques to identify new therapeutic uses for existing drugs like this compound. nih.govnih.gov This can be based on various factors, including the drug's known mechanism of action, its interaction with biological targets, and analysis of disease-related data. nih.govnih.gov Computational methods for drug repositioning can be categorized into approaches such as feature-based methods, matrix decomposition-based methods, network-based methods, and reverse transcriptome-based methods. nih.gov These methods aim to identify the relationship network between a drug and its targets, often utilizing bioinformatics tools and public databases containing structural information, gene expression profiles, and disease/phenotype information. nih.govnih.gov

Target identification using in silico methods involves predicting potential biological targets for a drug based on its chemical structure and properties, or by analyzing the characteristics of known ligands that bind to a target. nih.govmdpi.comnih.govslideshare.net Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis are commonly used in this context. mdpi.com Molecular docking, for example, predicts how a drug molecule might bind to a protein target and can help identify potential binding sites and affinities. mdpi.comslideshare.net QSAR aims to establish a quantitative relationship between the chemical structure of compounds and their biological activity, which can be used to predict the activity of new compounds or optimize existing ones. mdpi.com

While this compound's primary targets, such as glutamate-gated chloride channels, are well-established bicpu.edu.inwikipedia.org, in silico approaches can help identify potential off-targets or explore its interactions with other molecules, which could be relevant for understanding its full spectrum of activity or potential for repositioning. nih.gov For instance, docking studies have been used to explore this compound's potential interactions with targets in other organisms, such as SARS-CoV-2 proteins, in the context of drug repositioning efforts. nih.govmdpi.com

Model Organism Research for Understanding Resistance (e.g., Caenorhabditis elegans)

Model organisms play a crucial role in biological research, allowing scientists to study complex biological processes in a controlled environment. The free-living nematode Caenorhabditis elegans is a particularly valuable model organism for studying anthelmintic drug action and resistance, including that of this compound. plos.orgelifesciences.orgelifesciences.orgbiorxiv.orgmcgill.cabac-lac.gc.caresearchgate.net Its advantages include a short life cycle, ease of maintenance, a well-annotated genome, and the availability of various genetic tools. biorxiv.org Furthermore, many genes and pathways involved in drug action and resistance are conserved between C. elegans and parasitic nematodes. plos.orgelifesciences.orgelifesciences.org

Research in C. elegans has been instrumental in identifying genes related to ivermectin resistance. Mutations in glutamate-gated chloride channel (GluCl) genes, which are primary targets of this compound, have been shown to confer resistance in C. elegans. elifesciences.orgelifesciences.orgmcgill.caresearchgate.net Specifically, mutations in avr-15, avr-14, and glc-1 have been linked to ivermectin resistance. elifesciences.orgelifesciences.orgmcgill.caresearchgate.net While single mutations in these genes may not lead to high levels of resistance, mutations in multiple GluCl genes can result in significantly increased resistance. researchgate.net

Beyond target modifications, C. elegans studies have also implicated other mechanisms in ivermectin resistance, such as the upregulation of efflux pumps, including P-glycoproteins (Pgps) and ABC transporters. biorxiv.orgbac-lac.gc.caresearchgate.net These transporters can pump the drug out of the parasite cells, reducing its intracellular concentration and effect. bac-lac.gc.ca Studies have shown overexpression of Pgps and ABC transporters in ivermectin-resistant C. elegans strains. biorxiv.org

Recent research in C. elegans has also uncovered novel mechanisms of resistance, such as the role of the E3 ubiquitin ligase UBR-1. elifesciences.orgelifesciences.org Functional loss of UBR-1 has been shown to lead to ivermectin resistance, potentially through its involvement in regulating glutamate (B1630785) metabolism, which in turn affects the expression levels of GluCls. elifesciences.orgelifesciences.org

C. elegans serves as a predictive model for understanding resistance mechanisms that may also be relevant in parasitic nematodes. plos.orgmcgill.ca Studies in C. elegans complement research in parasitic species like Haemonchus contortus, which is also used as a model for anthelmintic resistance. plos.orgbiorxiv.org

Development of Novel Analogs with Improved Efficacy and Resistance Mitigation

The emergence of resistance to this compound in some parasite populations highlights the need for the development of novel analogs or alternative compounds with improved efficacy and the ability to overcome existing resistance mechanisms. pnas.org This involves medicinal chemistry efforts focused on synthesizing new compounds based on the this compound scaffold or exploring entirely new chemical classes.

Structure-Activity Relationship (SAR) studies are crucial in the development of novel analogs. SAR involves systematically modifying the chemical structure of a compound and evaluating how these modifications affect its biological activity. nih.govpnas.orggpatindia.comalazharpharmacy.com By understanding the relationship between structure and activity, researchers can design and synthesize analogs with desired properties, such as increased potency against resistant strains, altered pharmacokinetic profiles, or reduced potential for resistance development. pnas.orggpatindia.com

For this compound, which is a mixture of 22,23-dihydroavermectin B1a and B1b bicpu.edu.inwikipedia.org, SAR studies on avermectins and their derivatives have identified key structural features important for antiparasitic activity. gpatindia.com For example, the presence of hydroxy or methoxy (B1213986) groups at the 5-position and two sugar moieties at position 13 are considered essential for activity. gpatindia.com Modifications at other positions, such as the 4'-O-substituted derivatives, may retain biological activity, while modifications at the 5-O position can lead to loss of activity. gpatindia.com Reduction of the 22,23 position, which is characteristic of ivermectin compared to avermectin (B7782182) B1, is associated with a better safety index. gpatindia.com

The development of novel analogs aims to address specific challenges, such as targeting alternative pathways in resistant parasites or designing compounds that are not substrates for efflux pumps. This can involve rational design based on the understanding of resistance mechanisms elucidated through omics and model organism studies, as well as high-throughput screening of compound libraries.

While the search results mention the synthesis of derivatives and SAR studies in the context of anthelmintics and drug repositioning pnas.orgresearchgate.net, specific detailed findings on the development and efficacy of novel this compound analogs for resistance mitigation were not extensively covered. However, the principles of medicinal chemistry, SAR studies, and rational drug design are fundamental to this area of research.

Conclusion

Synthesis of Key Research Findings on Mectizan

Research has firmly established this compound's efficacy against a wide range of parasitic nematodes and arthropods. Its primary mode of action involves targeting glutamate-gated chloride channels (GluCls) found in invertebrate nerve and muscle cells, which are crucial for their physiological function nih.govnih.govjddonline.com. Binding to these channels increases chloride ion permeability, leading to hyperpolarization and paralysis of the parasite researchgate.net. This mechanism is central to its effectiveness against parasites like Onchocerca volvulus, the cause of river blindness, and Wuchereria bancrofti, which causes lymphatic filariasis researchgate.netThis compound.org. Mass treatment programs utilizing this compound have been instrumental in controlling and moving towards elimination of these debilitating neglected tropical diseases This compound.orgresearchgate.net.

Beyond its antiparasitic effects, studies have investigated other potential activities of this compound. In vitro studies have suggested antiviral properties against various RNA viruses, including SARS-CoV-2, by potentially inhibiting viral protein transportation through the importin α/β1 interface nih.govnih.govnih.gov. While some initial in vitro results showed potent antiviral effects, these often required concentrations significantly higher than those typically achieved in human plasma with approved doses This compound.orgnih.gov. Research has also explored this compound's anti-inflammatory effects, potentially mediated through the inhibition of pathways like NF-κB, which modulates proinflammatory cytokines nih.govjddonline.com. Furthermore, a growing body of research, primarily in human cell lines and animal models, suggests potential anticancer properties by targeting multiple signaling pathways involved in cancer cell proliferation and inducing apoptosis nih.govnih.govresearchgate.net.

Persistent Knowledge Gaps and Unanswered Research Questions

Despite extensive research, several knowledge gaps and unanswered questions regarding this compound persist. While the interaction with glutamate-gated chloride channels is well-understood in many parasites, the complete understanding of its mode of action across all susceptible species remains incomplete nih.gov. The mechanisms underlying the development of resistance to this compound in veterinary medicine, which is becoming widespread, are also not fully resolved nih.govwho.int. Further research is needed to clarify these resistance mechanisms at a molecular level nih.gov.

The exact mechanisms behind this compound's observed effects beyond antiparasitic activity require further elucidation. While potential antiviral and anti-inflammatory pathways have been proposed, the precise molecular interactions and their relevance at physiologically relevant concentrations in humans are still under investigation nih.govjddonline.comnih.gov. For instance, while in vitro studies showed antiviral activity against SARS-CoV-2, the high concentrations required in these settings raised questions about clinical applicability This compound.orgnih.gov.

Regarding its potential as an anticancer agent, research is still largely in preclinical stages, focusing on cell lines and animal models nih.govresearchgate.net. The specific mechanisms by which this compound influences different cancer types and the most important contributors to cell death (apoptosis, autophagy, pyroptosis) need to be identified for each cancer type and environment nih.gov. The potential of this compound to induce antibiotic resistance in various bacteria and the underlying molecular mechanisms also warrant further investigation nih.gov.

Furthermore, for potential new applications like malaria transmission control, numerous studies are needed to fill knowledge gaps about this compound's effects on Anopheles mosquitoes, Plasmodium parasites, and transmission dynamics nih.gov. The correlation between human plasma levels of this compound and its effects on mosquito mortality and Plasmodium sporogony requires further definition nih.gov.

Future Avenues for Academic and Biomedical Research on Ivermectin

Future academic and biomedical research on Ivermectin (this compound) should focus on addressing the identified knowledge gaps. Investigating the molecular basis of resistance development in parasitic species is crucial for maintaining the long-term effectiveness of this compound in control programs nih.govnih.gov. This could involve genomic and proteomic studies to identify genetic changes and differential protein expression associated with resistance nih.gov.

Further research into the non-antiparasitic mechanisms of this compound is warranted. This includes detailed studies on its interactions with host cellular pathways involved in inflammation and immune modulation, potentially using advanced techniques like label-free proteomics to understand its effects on immunocompetent cells and cytokine production nih.govjddonline.com. Research into its potential antiviral mechanisms should continue, focusing on understanding the interactions at a molecular level and exploring novel delivery methods or structural modifications that could enhance antiviral activity at lower, clinically achievable concentrations nih.gov.

The exploration of this compound's anticancer potential requires more in-depth mechanistic studies to understand its effects on different tumor types, the specific signaling pathways targeted, and the interplay between different cell death modalities nih.govresearchgate.net. Research could also investigate its potential to enhance the sensitivity of existing chemotherapies nih.gov.

For applications like malaria control, future studies should aim to standardize assays for quantifying this compound in biological samples and further define the pharmacokinetic and pharmacodynamic parameters related to its effects on mosquito vectors and parasite development nih.gov. Research into the potential interaction between this compound and other substances, such as alcohol, in specific populations is also recommended nih.gov.

Q & A

Q. Q1. What experimental models are most appropriate for evaluating Mectizan’s efficacy against parasitic infections in vitro?

Methodological Answer: Standardized assays such as microfilarial motility inhibition tests or parasite viability assays (e.g., ATP quantification) are recommended. Use adult Onchocerca volvulus worms or Brugia malayi L3 larvae in co-culture with host cells to mimic in vivo conditions. Include negative controls (e.g., untreated parasites) and positive controls (e.g., albendazole). Replicate experiments across ≥3 biological replicates to account for variability .

Q. Q2. How can researchers validate this compound’s pharmacokinetic parameters in preclinical studies?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) to quantify plasma concentrations in animal models (e.g., mice, cattle). Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Ensure compliance with OECD guidelines for animal welfare and data reproducibility .

Q. Q3. What protocols ensure reliable measurement of this compound’s anthelmintic activity in field studies?

Methodological Answer: Follow WHO’s Guidelines for Monitoring Efficacy of Preventive Chemotherapy. Collect skin snip biopsies (for onchocerciasis) or blood samples (for lymphatic filariasis) pre- and post-treatment. Use qPCR to quantify parasite DNA and compare reductions against baseline. Adjust for confounding factors like co-infections or geographic variability using multivariate regression .

Advanced Research Questions

Q. Q4. How should researchers address contradictory efficacy data in this compound clinical trials across diverse populations?

Methodological Answer: Conduct a meta-analysis stratified by variables such as host genetics (e.g., CYP3A4 polymorphisms affecting drug metabolism), co-infections (e.g., loiasis), and dosing regimens. Use random-effects models to account for heterogeneity. Validate findings with in vitro studies on parasite isolates from conflicting cohorts .

Q. Q5. What experimental designs optimize this compound-based combination therapies to delay drug resistance?

Methodological Answer: Apply in vitro selection experiments with sub-therapeutic this compound doses paired with adjuvants (e.g., emodepside). Monitor resistance markers (e.g., β-tubulin mutations) via whole-genome sequencing. Use factorial design trials to identify synergistic combinations and model resistance emergence via population pharmacokinetic-pharmacodynamic (PK-PD) simulations .

Q. Q6. How can researchers reconcile discrepancies in this compound’s immunomodulatory effects reported in autoimmune disease models?

Methodological Answer: Perform transcriptomic profiling (RNA-seq) of treated immune cells (e.g., macrophages, T-cells) across multiple time points. Compare results across murine and humanized models using pathway enrichment analysis (e.g., KEGG, GO). Validate findings with cytokine ELISAs and flow cytometry, ensuring blinding to reduce bias .

Data Analysis & Interpretation

Q. Q7. What statistical methods are robust for analyzing this compound’s long-term impact on parasite transmission in endemic regions?

Methodological Answer: Use stochastic transmission models (e.g., ONCHOSIM) incorporating longitudinal data on microfilarial load, vector biting rates, and treatment coverage. Apply Bayesian inference to update parameters as new data emerge. Validate models with field data from sentinel villages .

Q. Q8. How should researchers handle missing data in retrospective studies of this compound’s adverse events?

Methodological Answer: Implement multiple imputation by chained equations (MICE) for missing covariates. Perform sensitivity analyses comparing complete-case vs. imputed datasets. Stratify by severity and causality (e.g., WHO-UMC criteria) to avoid misclassification bias .

Emerging Research Frontiers

Q. Q9. What methodologies identify novel molecular targets for this compound in non-parasitic diseases (e.g., cancer)?

Methodological Answer: Screen this compound against cancer cell lines using high-content imaging (e.g., IncuCyte). Apply CRISPR-Cas9 knockout libraries to identify synthetic lethal interactions. Validate targets via xenograft models and transcriptomic profiling .

Q. Q10. How can machine learning improve this compound repurposing strategies?

Methodological Answer: Train neural networks on chemical-genomic databases (e.g., ChEMBL, DrugBank) to predict binding affinities for off-target proteins. Validate top candidates with molecular docking (e.g., AutoDock Vina) and in vitro binding assays. Prioritize candidates with favorable ADMET profiles using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.